molecular formula C12H15N3O B1436420 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine CAS No. 1507668-96-3

2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine

Cat. No.: B1436420
CAS No.: 1507668-96-3
M. Wt: 217.27 g/mol
InChI Key: VQXYVKULVLMAMW-UHFFFAOYSA-N
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Description

2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine is a heterocyclic compound that combines the structural features of imidazo[1,2-a]pyridine and morpholine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism by which 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine exerts its effects involves interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyridine core can bind to active sites, altering the function of the target protein. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: Shares the core structure but lacks the morpholine ring.

    Morpholine derivatives: Contain the morpholine ring but differ in the attached functional groups.

Uniqueness: 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine is unique due to the combination of the imidazo[1,2-a]pyridine core and the morpholine ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

2-(5-methylimidazo[1,2-a]pyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-3-2-4-12-14-10(8-15(9)12)11-7-13-5-6-16-11/h2-4,8,11,13H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXYVKULVLMAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C3CNCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine
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2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine
Reactant of Route 5
2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine
Reactant of Route 6
2-{5-Methylimidazo[1,2-a]pyridin-2-yl}morpholine

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